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molecular formula C10H12N2O3 B8817062 2-Methyl-2-(3-nitrophenyl)propanamide CAS No. 103151-23-1

2-Methyl-2-(3-nitrophenyl)propanamide

Cat. No. B8817062
M. Wt: 208.21 g/mol
InChI Key: KUNWLVWLBVXLTQ-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

To a solution of 2-methyl-2-(3-nitrophenyl)propanenitrile (1.5 g, 7.89 mmol) in 2-propanol was added benzyltriethyl ammonium chloride (0.054 g, 0.237 mmol) and 25% aq. KOH solution (5.0 ml). Resulting solution was stirred for 5 min. and H2O2 (2.5 ml, 30% aq. solution) was added (slow addition). Reaction mixture was heated at 75° C. for 4 hr. Solvent was evaporated under vacuum and residue was suspended in water (200 ml). Precipitate was filtered and dried to obtain 2-methyl-2-(3-nitrophenyl)propanamide (0.98 gm).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.054 g
Type
catalyst
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[CH:7]=1)([CH3:5])[C:3]#[N:4].[OH-:15].[K+].OO>CC(O)C.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH3:5][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[CH:7]=1)([CH3:1])[C:3]([NH2:4])=[O:15] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(C#N)(C)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Name
Quantity
0.054 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
Resulting solution was stirred for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(slow addition)
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under vacuum and residue
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C(=O)N)(C)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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